molecular formula C12H9ClFNO3 B3024109 Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate CAS No. 75073-15-3

Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate

Cat. No.: B3024109
CAS No.: 75073-15-3
M. Wt: 269.65 g/mol
InChI Key: VLOYRWBXBBOLJW-UHFFFAOYSA-N
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Description

Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate (CAS: 70458-93-4; molecular formula: C₁₂H₉ClFNO₃) is a fluoroquinolone derivative widely used as a synthetic intermediate in antibacterial agents. It exhibits antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus, Enterococcus faecalis) and Candida albicans . Key physicochemical properties include a molecular weight of 269.66 g/mol, boiling point of 384.5°C, and logP of 2.5, indicating moderate lipophilicity . Its synthesis typically involves the Gould-Jacobs reaction under microwave-assisted conditions with aluminum metal catalysis, achieving yields up to 94.2% . The compound serves as a precursor for antibiotics like pefloxacin .

Properties

IUPAC Name

ethyl 7-chloro-6-fluoro-4-oxo-1H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClFNO3/c1-2-18-12(17)7-5-15-10-4-8(13)9(14)3-6(10)11(7)16/h3-5H,2H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLOYRWBXBBOLJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=CC(=C(C=C2C1=O)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40990658
Record name Ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
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Molecular Weight

269.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70458-93-4, 75073-15-3
Record name 6-Fluoro-7-chloro-4-hydroxyquinoline-3-carboxylic acid ethyl ester
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Record name Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate
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Record name Ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
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Record name Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate
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Record name 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, ethyl ester
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Comparison with Similar Compounds

Key Structural and Functional Insights

Substituent Effects on Bioactivity: Halogen Position: Bromine at C7 (as in Ethyl 7-bromo-4-chloro-6-fluoroquinoline-3-carboxylate) may reduce binding affinity to bacterial DNA gyrase compared to chlorine due to steric hindrance . N1 Modifications: Cyclopropyl substitution (e.g., Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate) broadens antibacterial activity, mimicking third-generation fluoroquinolones like ciprofloxacin .

Synthetic Methodologies :

  • Microwave-assisted synthesis (e.g., for the reference compound) reduces reaction time and improves yield compared to traditional heating .
  • Click chemistry (e.g., triazole ring formation via Sharpless conditions) is employed for derivatives with N-propargylated intermediates .

Physicochemical Properties :

  • Lipophilicity : The reference compound’s logP (2.5) suggests moderate membrane permeability, while hydrolysis to the carboxylic acid (logP ~1.2) reduces bioavailability .
  • Solubility : Polar substituents (e.g., OH at C4) increase water solubility, whereas nitro or bromine groups may compromise it .

Antimicrobial Activity Comparison

Compound Activity Against Gram-Positive Bacteria Activity Against Gram-Negative Bacteria Antifungal Activity
This compound Strong (e.g., S. aureus) Weak Moderate (C. albicans)
Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate Moderate Strong (e.g., E. coli) Not reported
Ethyl 6-bromo-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (6h) Weak Moderate Not reported

Biological Activity

Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate is a synthetic compound belonging to the quinoline family, noted for its significant biological activity, particularly as an antimicrobial agent. This article delves into its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₂H₉ClFNO₃
  • Molecular Weight : 269.66 g/mol
  • Melting Point : >300 °C
  • Boiling Point : ~372.1 °C

The compound features a unique structure with a chloro and a fluoro substituent, as well as a hydroxy group, which contribute to its biological effectiveness and solubility in biological systems.

This compound exhibits its biological activity primarily through:

  • Enzyme Inhibition : The compound interacts with bacterial enzymes, disrupting their function and inhibiting microbial growth.
  • Membrane Permeability : The presence of fluorine enhances lipophilicity, potentially improving membrane permeability and bioavailability in target organisms.
  • Targeting Resistant Strains : Its structural features allow it to be effective against various bacterial strains, including those resistant to conventional antibiotics.

Antimicrobial Properties

Research indicates that this compound has demonstrated potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various strains are summarized in Table 1.

Bacterial StrainMIC (mg/mL)
Escherichia coli0.0195
Bacillus subtilis0.0048
Staphylococcus aureus0.0048
Pseudomonas aeruginosa0.039

These results highlight the compound's efficacy in inhibiting the growth of pathogenic bacteria, making it a candidate for further development in antibiotic therapies.

Case Studies

  • Study on Antimicrobial Efficacy :
    A recent study evaluated the antibacterial properties of this compound against resistant bacterial strains. The compound exhibited significant inhibition zones compared to standard antibiotics like ampicillin, with zones of inhibition ranging from 18 mm to 24 mm across different strains .
  • Comparative Analysis with Other Compounds :
    In comparative studies with similar quinoline derivatives, this compound showed enhanced activity due to its specific halogen substitutions. This specificity allows for better targeting of resistant strains compared to other derivatives .

Research Applications

This compound is being explored for various applications:

  • Pharmaceutical Development : As a potential lead compound in the development of new antibiotics.
  • Anticancer Research : Investigated for its potential anticancer properties due to its ability to disrupt cellular processes in cancer cells .
  • Chemical Synthesis : Used as an intermediate in synthesizing other bioactive compounds.

Q & A

Q. What are the standard methods for synthesizing Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate, and how do reaction conditions influence product purity?

The compound is synthesized via the Gould-Jacobs reaction using 3-chloro-4-fluoroaniline as a starting material. Microwave-assisted synthesis with aluminum metal as a catalyst improves reaction efficiency and yield . Key steps include cyclization and esterification. Solvent choice (e.g., DMSO) and additives like tetrabutylammonium iodide (Bu4NI) influence regioselectivity during ethylation, affecting the ratio of desired product to by-products such as Ethyl 7-chloro-6-fluoro-1-ethyl-4-hydroxyquinoline-3-carboxylate .

Q. How is the molecular structure of this compound characterized in academic research?

Structural elucidation relies on:

  • X-ray crystallography : Resolves spatial arrangements, hydrogen bonding (e.g., C–H⋯O/Cl interactions), and packing motifs .
  • NMR spectroscopy : Confirms substituent positions (e.g., <sup>1</sup>H and <sup>13</sup>C NMR for ester, hydroxy, and halogen groups) .
  • Mass spectrometry (MS) and IR spectroscopy : Validate molecular weight and functional groups (e.g., carbonyl stretching at ~1700 cm<sup>−1</sup>) .

Q. What are the primary physicochemical properties relevant to experimental design?

Critical properties include:

PropertyValue/DescriptionSource
Molecular weight269.66 g/mol
SolubilityPoor in water; soluble in DMSO, DMF
StabilitySensitive to hydrolysis under acidic/alkaline conditions

Advanced Research Questions

Q. How can researchers resolve contradictions in regioselectivity during derivatization reactions?

Regioselectivity challenges arise in reactions like N-ethylation. Strategies include:

  • Solvent modulation : Polar aprotic solvents (e.g., DMSO) favor specific pathways .
  • Catalytic additives : Bu4NI enhances selectivity for N-ethylation over O-ethylation .
  • Temperature control : Lower temperatures reduce side-product formation .

Q. What are the implications of by-products formed during synthesis, and how are they analyzed?

By-products (e.g., Compound 4 ) arise from hydrolysis or decarboxylation and may lead to impurities in fluoroquinolone antibiotics like Norfloxacin . Analytical workflows include:

  • HPLC-MS : Quantifies impurity levels.
  • Mechanistic studies : Hydrolysis of Compound 4 yields Compound 5 , a precursor to decarboxylated impurities .

Q. How does structural modification impact antimicrobial activity?

Derivatives like N-triazolo methyl-substituted fluoroquinolones show varied activity:

Derivative ClassActivity ProfileKey Findings
N-Triazolo methyl derivativesModerate activity against S. aureus, C. albicansSynergistic effects from triazole and quinoline moieties
Tricyclic derivatives (e.g., Prulifloxacin precursors)Enhanced Gram-positive coverageStructural rigidity improves target binding

Q. What advanced computational or experimental methods are used to study crystallographic data discrepancies?

  • SHELX suite : SHELXL refines high-resolution data, resolving thermal motion and disorder .
  • Hirshfeld surface analysis : Maps intermolecular interactions (e.g., π-π stacking in nitro-substituted derivatives) .

Q. How do reaction conditions influence the formation of polymorphs or co-crystals?

Polymorphism is influenced by:

  • Solvent evaporation rate : Slow crystallization yields thermodynamically stable forms.
  • Additives : Co-formers (e.g., amines) stabilize specific hydrogen-bonding networks .

Methodological Notes

  • Data synthesis : Cross-referenced peer-reviewed synthesis protocols, crystallography data, and bioactivity assays from PubMed-indexed journals and regulatory databases (e.g., ECHA, DSSTox).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate
Reactant of Route 2
Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate

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